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Compound of Interest

Compound Name: 10-Undecyn-1-ol

Cat. No.: B139984

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectral data for 10-undecyn-1-ol. This bifunctional molecule,
featuring a terminal alkyne and a primary alcohol, is a valuable building block in organic
synthesis. The following sections detail its characteristic spectral features, offering a basis for
material identification, structural verification, and quality control in research and development
settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.
For 10-undecyn-1-ol, both *H and 13C NMR provide unambiguous confirmation of its carbon
skeleton and the location of its key functional groups.

'H NMR Spectral Data

The proton NMR spectrum of 10-undecyn-1-ol is characterized by distinct signals
corresponding to the protons of the terminal alkyne, the alcohol group, the carbon chain, and
the carbon adjacent to the hydroxyl group. The data presented below is representative for a
sample dissolved in deuterated chloroform (CDCIs).
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Chemical Shift (d)

Multiplicity Integration Assignment
ppm
~3.64 Triplet 2H H-1 (HO-CH2)
~2.18 Triplet 2H H-9 (-CH2-C=CH)
~1.94 Triplet 1H H-11 (=C-H)
~1.56 Multiplet 2H H-2 (-CH2-CH2-OH)
~1.25-1.45 Multiplet 12H H-3 to H-8 (-(CH2)e-)
~ 1.6 (variable) Singlet (broad) 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on sample
concentration, temperature, and solvent purity. Its signal may be broad and is often exchanged
with D20.

3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum provides a count of the unique carbon environments
in the molecule. The sp-hybridized carbons of the alkyne group are particularly diagnostic,
appearing in a distinct region of the spectrum.

Chemical Shift (8) ppm Assignment
~84.7 C-10 (C=CH)
~68.0 C-11 (C=CH)
~63.1 C-1 (HO-CH2)
~32.8 C-2

~ 29.5 - 28.5 (multiple) C-3to C-8
~25.7 C-9

~18.4 C-3
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Note: Assignments for the central methylene carbons (C-3 to C-8) can be complex due to
signal overlap and may require advanced 2D NMR techniques for definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 10-undecyn-1-ol shows characteristic absorption bands for the O-H bond of the alcohol, the
C-O bond, the terminal alkyne C=C and =C-H bonds, and the aliphatic C-H bonds.

Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol,

~ 3330 Strong, Broad hydrogen-bonded)

~ 3300 Strong, Sharp =C-H stretch (terminal alkyne)
~ 2925, ~ 2855 Strong C-H stretch (aliphatic CHz)

~ 2120 Weak, Sharp C=C stretch (terminal alkyne)

~ 1465 Medium C-H bend (aliphatic CHz)

~ 1058 Strong C-O stretch (primary alcohol)

~ 630 Strong =C-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of 10-undecyn-1-ol.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of 10-undecyn-1-ol for tH NMR or 20-50 mg
for 33C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3)
containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a
5 mm NMR tube.

e Instrument Setup: Place the NMR tube into the spectrometer's spinner. Lock the
spectrometer on the deuterium signal of the CDClIs and shim the magnetic field to achieve
optimal homogeneity.
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Data Acquisition: Acquire the *H NMR spectrum using standard parameters. For 3C NMR,
acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the
TMS signal at 0.00 ppm. For the *H spectrum, integrate the signals.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Protocol

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Acquire a
background spectrum of the clean, empty ATR crystal. This will be automatically subtracted
from the sample spectrum.

Sample Analysis: Place a small drop of neat 10-undecyn-1-ol directly onto the center of the
ATR crystal, ensuring full coverage.

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-400 cm~! to improve the signal-to-noise ratio.

Data Processing: The instrument software will perform the background subtraction. Identify
and label the major absorption peaks in the final spectrum. Clean the ATR crystal with a
suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 10-

undecyn-1-ol using the discussed spectroscopic methods.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b139984?utm_src=pdf-body
https://www.benchchem.com/product/b139984?utm_src=pdf-body
https://www.benchchem.com/product/b139984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Identification of 10-Undecyn-1-ol
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Conclusion

Structural Confirmation

Click to download full resolution via product page
Caption: Logical workflow for structural elucidation.
 To cite this document: BenchChem. [Spectroscopic Profile of 10-Undecyn-1-ol: An In-depth

Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139984#10-undecyn-1-ol-nmr-and-ir-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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